Product packaging for 3-(dipropylamino)propan-1-ol(Cat. No.:CAS No. 34003-67-3)

3-(dipropylamino)propan-1-ol

Cat. No.: B1266483
CAS No.: 34003-67-3
M. Wt: 159.27 g/mol
InChI Key: HVQPWDRWEZEOCN-UHFFFAOYSA-N
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Description

3-(Dipropylamino)propan-1-ol is an organic compound with the molecular formula C9H21NO and a monoisotopic mass of approximately 159.16 g/mol . This amino alcohol features a propan-1-ol chain linked to a dipropylamino group, a structure represented by the SMILES notation CCCN(CCC)CCCO . As a member of the amino alcohol family, it serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its structure, which contains both a basic amino group and a hydrophilic alcohol moiety, is of significant interest for probing structure-activity relationships and in the design of novel molecules . The compound has been referenced in numerous patent applications, indicating its value in the development of proprietary chemical processes and materials . Researchers utilize this and related amino alcohols for exploring synthetic methodologies and developing compounds with potential biological activity. Handling and Usage This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. While specific hazard information for this exact compound is not fully detailed in the available sources, researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. As a general precaution with chemical reagents, handling should be performed in a well-ventilated environment, such as a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The chemical structure suggests it should be stored sealed in a dry environment, consistent with practices for similar organic compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21NO B1266483 3-(dipropylamino)propan-1-ol CAS No. 34003-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dipropylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-3-6-10(7-4-2)8-5-9-11/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQPWDRWEZEOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187612
Record name 1-Propanol, 3-(dipropylamino)-
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Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34003-67-3
Record name 3-(Dipropylamino)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34003-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-(dipropylamino)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-(dipropylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Dipropylamino Propan 1 Ol and Analogous Structures

Conventional Synthetic Approaches to Amino Alcohols

Conventional methods for synthesizing amino alcohols, including 3-(dipropylamino)propan-1-ol, often involve well-established reactions that are reliable and applicable to a wide range of substrates.

Reductive amination is a widely used and efficient method for the synthesis of amines, including tertiary amines like this compound. nih.govwikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. nih.govstackexchange.com For the synthesis of this compound, this would typically involve the reaction of 3-hydroxypropanal (B37111) with dipropylamine (B117675), followed by reduction.

The general mechanism for the reductive amination of an aldehyde with a secondary amine is as follows:

Nucleophilic attack: The secondary amine attacks the carbonyl carbon of the aldehyde.

Proton transfer: A proton is transferred from the nitrogen to the oxygen.

Formation of hemiaminal: A hemiaminal intermediate is formed.

Dehydration: The hydroxyl group is protonated and eliminated as a water molecule, forming an iminium ion.

Reduction: The iminium ion is reduced by a reducing agent to yield the tertiary amine.

This strategy is versatile and can be applied to a wide range of aldehydes and secondary amines to produce a diverse library of tertiary amino alcohols.

Nucleophilic substitution reactions provide a direct route to this compound by forming the C-N bond through the displacement of a leaving group. wikipedia.org A common approach involves the reaction of dipropylamine with a 3-halopropan-1-ol, such as 3-chloropropan-1-ol or 3-bromo-1-propanol. wikipedia.orgrsc.org In this SN2 reaction, the nitrogen atom of dipropylamine acts as the nucleophile, attacking the carbon atom bearing the halogen and displacing it.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. wikipedia.org Common bases used for this purpose include potassium carbonate or triethylamine. The choice of solvent can also influence the reaction rate, with polar aprotic solvents generally favoring SN2 reactions.

Another alkylation strategy involves the use of alcohols as alkylating agents, a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" reaction. nih.gov This method is considered a green and atom-economical alternative to using alkyl halides. nih.gov In this process, a catalyst, typically a transition metal complex of ruthenium or iridium, temporarily dehydrogenates the alcohol to form an aldehyde in situ. nih.gov This aldehyde then undergoes reductive amination with the amine, and the metal hydride species formed during the initial dehydrogenation step reduces the intermediate imine to the final product. nih.gov While this method is more commonly applied to the synthesis of secondary amines from primary amines, it can be adapted for the synthesis of tertiary amines.

The ring-opening of epoxides with amines is a powerful and frequently employed method for the synthesis of β-amino alcohols. rsc.orggrowingscience.comopenaccessjournals.com This reaction can be applied to the synthesis of analogs of this compound. For instance, the reaction of propylene (B89431) oxide with dipropylamine would yield 1-(dipropylamino)propan-2-ol, a structural isomer. researchgate.net

The regioselectivity of the epoxide ring-opening is a critical aspect and is influenced by the reaction conditions and the substitution pattern of the epoxide. rroij.comscielo.org.mxlibretexts.org Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, where the amine nucleophile attacks the less sterically hindered carbon of the epoxide ring. libretexts.orgresearchgate.net This results in the formation of a specific regioisomer.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. researchgate.netstackexchange.com The attack then preferentially occurs at the more substituted carbon, which can better stabilize the developing positive charge, following a pathway with SN1-like character. researchgate.netstackexchange.com

A variety of catalysts can be used to promote the ring-opening of epoxides with amines, including Lewis acids and solid acid catalysts. growingscience.comscielo.org.mx These catalysts can enhance the reaction rate and influence the regioselectivity. For example, silica-bonded S-sulfonic acid has been shown to be an effective and recyclable catalyst for the regioselective synthesis of β-amino alcohols under solvent-free conditions. scielo.org.mx

EpoxideAmineProduct(s)ConditionsReference
Propylene oxideDipropylamine1-(dipropylamino)propan-2-olVaries researchgate.net
Styrene oxideAniline2-phenylamino-2-phenylethanol and 2-anilino-1-phenylethanolSilica-bonded S-sulfonic acid, solvent-free scielo.org.mx

Condensation-reduction sequences offer a versatile pathway to amino alcohols. A relevant example for a structure analogous to this compound is the reaction of an α,β-unsaturated aldehyde, such as acrolein, with dipropylamine. This would initially form a β-aminocarbonyl compound through a Michael-type addition. Subsequent reduction of the carbonyl group would then yield the desired amino alcohol.

Alternatively, a one-pot synthesis of N-containing heterocycles from bioethanol and amino alcohols has been developed, which involves a dehydrogenative dual-cross-condensation and secondary-cross-condensation cascade catalysis. oaepublish.comoaepublish.com For instance, the reaction of 3-aminopropanol with ethanol (B145695) over a nickel-based catalyst can produce N-ethyl piperidine. oaepublish.com This type of reaction highlights the potential for creating complex cyclic amino alcohol derivatives from simple starting materials.

Another approach involves the reduction of amides or esters. For example, the reduction of ethyl 3-(dipropylamino)propanoate with a strong reducing agent like lithium aluminum hydride (LiAlH4) would yield this compound. This method is particularly useful when the corresponding ester or amide is readily available.

Stereoselective and Enantioselective Synthesis of Chiral Amino Alcohols

The synthesis of chiral amino alcohols is of great importance due to their prevalence in biologically active molecules and their use as chiral auxiliaries and ligands in asymmetric synthesis. openaccessjournals.comdiva-portal.org

Achieving diastereoselectivity in the synthesis of amino alcohols is a key challenge, particularly when creating two adjacent stereocenters. rsc.orgdiva-portal.org Various strategies have been developed to control the relative stereochemistry of the amino and hydroxyl groups.

One approach involves the diastereoselective reduction of β-amino ketones. rsc.orgru.nl For example, the reduction of a β-amino ketone can lead to either the syn- or anti-γ-amino alcohol, depending on the choice of catalyst and reaction conditions. rsc.orgrsc.org Iridium-catalyzed asymmetric transfer hydrogenation has been shown to favor the formation of anti-products, while rhodium-catalyzed asymmetric hydrogenation tends to yield syn-products. rsc.orgrsc.org

Another powerful method is the addition of nucleophiles to chiral N-sulfinylimines. acs.orgacs.org The sulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack to one face of the imine and thereby establishing the stereochemistry at the newly formed stereocenter. Subsequent removal of the sulfinyl group provides the chiral amine. For instance, the reaction of prochiral oxygenated 2-p-tolylsulfinylbenzyl carbanions with N-sulfinylimines has been used for the one-step synthesis of enantiomerically pure anti-1,2-amino alcohol derivatives. acs.org

The diastereoselective synthesis of vicinal amino alcohols can also be achieved starting from enantiopure amino acids. rsc.org This approach leverages the existing chirality of the amino acid to control the formation of the new stereocenter.

Furthermore, a diastereoconvergent synthesis of anti-1,2-amino alcohols has been reported via a selenium-catalyzed intermolecular direct C-H amination of homoallylic alcohol derivatives. nsf.gov This method is notable because it allows for the formation of a single diastereomer of the product regardless of the diastereomeric mixture of the starting material. nsf.gov

MethodKey FeatureProduct StereochemistryReference
Reduction of β-amino ketonesIr-catalyzed asymmetric transfer hydrogenationanti-γ-amino alcohols rsc.orgrsc.org
Reduction of β-amino ketonesRh-catalyzed asymmetric hydrogenationsyn-γ-amino alcohols rsc.orgrsc.org
Addition to N-sulfinyliminesChiral sulfinyl auxiliaryanti-1,2-amino alcohols acs.org
C-H amination of homoallylic alcoholsSelenium catalysis, diastereoconvergentanti-1,2-amino alcohols nsf.gov

Industrial-Scale Production Methodologies for Amino Alcohols

The industrial production of amino alcohols encompasses a variety of chemical transformations, primarily aimed at achieving high yields and purity while maintaining economic viability. google.com A common industrial route for producing alkyl amines involves the alkylation of ammonia (B1221849) with alcohols. wikipedia.org For amino alcohols, this can be adapted through processes such as the reductive amination of aldehydes and ketones or the aminolysis of epoxides. wikipedia.orgorganic-chemistry.org

One established method involves the reaction of a corresponding chlorinated alcohol with an amine. google.com For instance, the synthesis of N-alkyl-APD (N-alkyl-3-aminopropane-1,2-diol) compounds can be achieved from 1-chloro-2,3-propanediol (1-CPD). google.com This process typically involves two main steps: the formation of an epoxide intermediate (glycidol) under basic conditions, followed by an aminolysis reaction where the epoxide ring is opened by an amine. google.com Traditional batch reactors for these reactions are often slow and can lead to the formation of several impurities, including diols and di-ethers. google.com To overcome these limitations, industry is shifting towards more controlled and efficient systems, such as continuous flow reactors.

Another significant industrial approach is the reduction of nitro-alcohols. For example, 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol can be prepared via the Raney nickel-catalyzed reduction of its nitro precursor, 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol. google.comgoogleapis.com This reduction is often performed under elevated hydrogen pressure to ensure a rapid reaction. googleapis.com

Continuous flow reactors, including microreactors and millireactors, offer substantial advantages over traditional batch processing for the synthesis of amino alcohols. google.comgoogle.com These benefits include significantly shorter reaction times, enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater process control, which leads to increased efficiency and product purity. google.comacs.org

The synthesis of amino alcohols via epoxide aminolysis is particularly well-suited for continuous flow systems. rsc.org A modular flow process can be designed where different reaction units are connected in series. For example, a system might consist of modules for epoxidation, followed by amine alkylation and in-line aqueous workup using liquid-liquid extractors, eliminating the need for intermediate purification steps. rsc.org This approach has been successfully used to synthesize various β-amino alcohols, including aryloxy vicinyl amino alcohols, which are relevant to several pharmaceuticals. rsc.org

A patented process for producing alpha-amino alcohols illustrates the use of a tubular reactor with distinct reaction zones. google.com In this setup, the initial reaction to form the epoxide intermediate from a chlorinated alcohol and a strong base (like NaOH or KOH) is conducted in the first zone at a controlled temperature, typically between 35°C and 45°C. google.com The subsequent aminolysis reaction with an aqueous amine solution occurs in a second zone. google.com This continuous mode allows for precise control over reaction conditions in each step, minimizing impurity formation. google.com Research has demonstrated that applying flow technology can reduce reaction times by over 140-fold compared to batch processes for key amino alcohol intermediates. acs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Key Amino Alcohol Intermediate

Parameter Batch Process Continuous Flow Process
Reaction Time >140x 1x
Isolation Step Required Eliminated
Workup Solvent Dichloromethane Not Required
Isolated Yield Variable 60-65%
HPLC Purity Variable >99%

Data sourced from a study on a key amino alcohol intermediate for a PRMT5 inhibitor. acs.org

Optimizing catalytic systems is paramount for enhancing the efficiency, selectivity, and sustainability of amino alcohol synthesis. acs.org The choice of catalyst can dramatically influence reaction rates and the stereochemical outcome, particularly in the synthesis of chiral amino alcohols.

A prominent strategy in modern synthesis is "borrowing hydrogen" catalysis, which enables the N-alkylation of amines using alcohols as alkylating agents, producing only water as a byproduct. nih.gov This method avoids the use of stoichiometric oxidants and reductants, improving atom economy. acs.org For the synthesis of N-alkyl amino esters, a robust, base-free ruthenium catalyst system has been developed. nih.gov The absence of a base is crucial when working with chiral amino acid derivatives, as it prevents racemization at the sensitive α-carbon. nih.gov This Ru-catalyzed method has proven effective for preparing pharmaceutically relevant compounds. nih.gov

In another advanced approach, a dual Cu/Ru relay catalytic system was developed for the asymmetric cascade reaction between allylic alcohols and a ketoimine ester. acs.org This system combines hydrogen-borrowing with asymmetric Michael addition to produce chiral α-amino δ-hydroxy acid derivatives with high diastereoselectivity and excellent enantioselectivity. acs.org

For reductions, catalysts like Raney nickel are widely used industrially. google.comgoogleapis.com In the synthesis of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol, the reduction of the nitro group is efficiently carried out with hydrogen gas and a Raney nickel catalyst. googleapis.com The process can be further streamlined by performing a simultaneous dimethylation if formaldehyde (B43269) is included in the hydrogenation step. google.com If methylation is done subsequently, it is typically achieved by reacting the primary amine with formic acid and formaldehyde. google.com

The efficiency of epoxide ring-opening by amines can also be significantly enhanced catalytically. Zinc(II) perchlorate (B79767) hexahydrate has been shown to be a highly efficient catalyst for this reaction, allowing it to proceed under solvent-free conditions with excellent chemo- and regioselectivity. organic-chemistry.org

Table 2: Catalytic Systems for Amino Alcohol Synthesis

Reaction Type Catalyst System Substrates Key Advantages
N-Alkylation Ruthenium-based catalyst (base-free) Amino acid esters and alcohols High retention of stereochemistry, avoids racemization. nih.gov
Asymmetric Cascade Dual Cu/Ru relay catalysis Allylic alcohols and ketoimine ester High diastereoselectivity and enantioselectivity, atom- and step-economy. acs.org
Nitro Group Reduction Raney Nickel / H₂ Nitro-alcohols Industrially viable, allows for simultaneous dimethylation. googleapis.com

| Epoxide Aminolysis | Zinc(II) perchlorate hexahydrate | Epoxides and amines | High efficiency under solvent-free conditions, excellent selectivity. organic-chemistry.org |


Chemical Reactivity and Functional Group Transformations of 3 Dipropylamino Propan 1 Ol

Reactions Involving the Hydroxyl Group

The primary alcohol moiety is a key site for synthetic modification, primarily through oxidation and reactions involving its conversion to other functional groups.

The primary hydroxyl group of 3-(dipropylamino)propan-1-ol can be oxidized to yield its corresponding aldehyde, 3-(dipropylamino)propanal, and potentially further to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. researchgate.netthieme-connect.de The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents for converting primary alcohols to aldehydes include reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride). thieme-connect.de More potent oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, typically oxidize primary alcohols first to the aldehyde and then further to the carboxylic acid. savemyexams.comgoogle.com For a compound like this compound, careful selection of the reagent is necessary to selectively obtain the aldehyde without further oxidation or side reactions involving the amine group. smolecule.com The synthesis of related 3-propanal derivatives often involves the oxidation of the corresponding 3-propanol precursor. researchgate.net

Table 1: Oxidation of this compound

Reactant Reagent/Conditions Product
This compound Mild Oxidizing Agent (e.g., PCC, Swern Oxidation) 3-(Dipropylamino)propanal

Direct reduction of the hydroxyl group in an alcohol is not a chemically favorable process. Instead, the hydroxyl group is typically converted into a better leaving group, such as a tosylate or a halide, which can then be reduced. For instance, reacting this compound with thionyl chloride (SOCl₂) would yield 3-(dipropylamino)propyl chloride. This halide derivative can then be reduced to 1-(dipropylamino)propane using a reducing agent like lithium aluminum hydride (LiAlH₄).

Alternatively, the hydroxyl group can participate in substitution reactions. For example, reaction with an amine could potentially lead to a diamine derivative, although this would require activating the hydroxyl group first. The reduction of related amino alcohols is often mentioned in the context of synthesizing them from their corresponding ketone or aldehyde precursors, such as reducing a ketone with sodium borohydride (B1222165) (NaBH₄) or LiAlH₄. google.com

Reactions Involving the Tertiary Amine Functionality

The tertiary amine group is characterized by the lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. cymitquimica.com

The tertiary amine in this compound acts as a nucleophile. cymitquimica.com However, unlike primary or secondary amines, it cannot undergo substitution to form a new, stable C-N bond while remaining a neutral amine. Instead, its nucleophilicity is primarily expressed through N-alkylation to form quaternary ammonium (B1175870) salts or by acting as a catalyst. chemguide.co.ukrsc.org

In some reactions, the amine functionality can act as an intramolecular catalyst. rsc.org For example, during the esterification of the hydroxyl group with N-acetylimidazole, the neighboring dimethylamino group in a similar compound was found to act as an intramolecular general base catalyst, facilitating the formation of a cyclic tetrahedral intermediate. rsc.org This demonstrates a sophisticated interplay between the two functional groups within the molecule.

A characteristic reaction of tertiary amines is quaternization, where the nitrogen atom attacks an electrophile, such as an alkyl halide, to form a quaternary ammonium salt. google.com The lone pair on the nitrogen of this compound can attack an alkylating agent like methyl iodide (CH₃I) in a nucleophilic substitution reaction. beilstein-journals.org This process results in the formation of a positively charged quaternary ammonium cation, with the halide as the counter-ion. chemguide.co.uk This reaction is a standard method for creating quaternary ammonium compounds, which have applications as surfactants and phase-transfer catalysts. beilstein-journals.orggoogle.com

Table 2: N-Alkylation of this compound

Reactant Reagent Product

Mechanistic Insights into Key Chemical Transformations

Understanding the mechanisms of these reactions provides deeper insight into the reactivity of this compound.

Oxidation of the Hydroxyl Group : The oxidation of a primary alcohol with a chromium-based reagent like PCC involves the formation of a chromate (B82759) ester intermediate. This is followed by a base-assisted elimination step where a proton is removed from the carbon bearing the oxygen, leading to the formation of a carbon-oxygen double bond (the aldehyde) and a reduced chromium species. savemyexams.com

Nucleophilic Substitution (SN2) : The N-alkylation of the tertiary amine is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. chemguide.co.uksavemyexams.com The nucleophilic nitrogen atom directly attacks the electrophilic carbon of the alkyl halide, and the halide leaving group departs in a single, concerted step. chemguide.co.uk This mechanism is typical for reactions of primary alkyl halides with unhindered nucleophiles.

Intramolecular Catalysis : In the esterification of the related 3-(dimethylamino)propan-1-ol, the reaction proceeds through a mechanism where the tertiary amine's lone pair assists in deprotonating the hydroxyl group. rsc.org This intramolecular general base catalysis creates a more nucleophilic alkoxide, which then attacks the acylating agent (N-acetylimidazole). This forms a cyclic tetrahedral intermediate, which subsequently collapses to yield the final ester product. rsc.org This pathway has a substantial negative entropy of activation, which is characteristic of highly ordered transition states. rsc.org

Derivative Synthesis and Structural Exploration of 3 Dipropylamino Propan 1 Ol Analogs

Design Principles for Novel 3-(Dipropylamino)propan-1-ol Derivatives

The design of new analogs of this compound is guided by established principles of medicinal chemistry and materials science, focusing on structure-activity relationships (SAR) and structure-property relationships (SPR). The goal is to systematically modify the molecule to enhance specific attributes.

Key design strategies include:

Modulation of the Amino Group: The n-propyl groups on the tertiary amine can be replaced with other alkyl or aryl substituents. This alters the steric hindrance around the nitrogen atom, its basicity (pKa), and its nucleophilicity. For instance, introducing bulkier groups can increase steric directing effects, a valuable feature when the molecule is used as a chiral ligand or catalyst. diva-portal.org Conversely, smaller groups may enhance reaction rates where steric hindrance is a limiting factor.

Modification of the Propanol (B110389) Backbone: The three-carbon chain can be altered by introducing substituents, changing its length, or incorporating elements of rigidity like double bonds or cyclic structures. These changes can influence the spatial relationship between the amino and hydroxyl groups, which is critical for chelation to metal centers or interaction with biological targets. diva-portal.org

Derivatization of the Hydroxyl Group: The primary alcohol is a key site for functionalization. It can be converted into ethers, esters, or other functional groups to modulate properties like solubility, volatility, and reactivity. In the context of creating biologically active molecules, adding specific moieties, such as an aminoethoxy side chain, has been a strategy to improve the efficacy of compounds. nih.gov

Introduction of Chirality: Creating chiral centers within the molecule is a primary objective for applications in asymmetric synthesis. nih.gov This can be achieved by using chiral starting materials or by employing stereoselective synthetic methods. The resulting enantiopure amino alcohols can serve as valuable chiral auxiliaries, ligands for asymmetric catalysis, or as building blocks for complex chiral molecules. diva-portal.orgnih.gov The design often aims to create privileged structures, like the β-amino alcohol motif, which are common in natural products and pharmaceuticals. nih.govrsc.org

The overarching principle is to create a library of diverse analogs whose properties can be systematically compared. This allows for the identification of derivatives with optimized performance for a specific purpose, whether it be catalytic efficiency, biological activity, or utility as a synthetic intermediate. acs.org

Synthetic Pathways to Substituted Propanol and Amino Alcohol Derivatives

A variety of synthetic routes are available for the synthesis of this compound and its analogs. The choice of pathway depends on the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

General Synthetic Approaches:

One of the most direct methods for synthesizing tertiary amines is through the alkylation of a secondary amine . In the case of this compound, this can be achieved by reacting dipropylamine (B117675) with a 3-halopropanol, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol.

Reaction of Dipropylamine with 3-Halopropanols: (CH₃CH₂CH₂)₂NH + X-(CH₂)₃-OH → (CH₃CH₂CH₂)₂N-(CH₂)₃-OH + HX (where X = Cl, Br) This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. ncert.nic.in

Another common and versatile method is reductive amination . This involves the reaction of an aldehyde with a secondary amine in the presence of a reducing agent. To synthesize this compound, 3-hydroxypropanal (B37111) would be reacted with dipropylamine.

Reductive Amination of 3-Hydroxypropanal: (CH₃CH₂CH₂)₂NH + OHC-(CH₂)₂-OH → [(CH₃CH₂CH₂)₂N=CH(CH₂)₂-OH]⁺ → (CH₃CH₂CH₂)₂N-(CH₂)₃-OH The reaction proceeds via an intermediate iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. wikipedia.org

Stereoselective and Advanced Methodologies:

For the synthesis of more complex or chiral amino alcohol derivatives, more advanced methods are employed:

From Alkenes: The stereoselective oxyamination of alkenes is a powerful tool for creating vicinal amino alcohols. rsc.org For example, the Sharpless asymmetric aminohydroxylation can install both the amino and hydroxyl groups across a double bond with high stereocontrol, although it is most suitable for α,β-unsaturated esters and phosphonates. diva-portal.org More recent methods utilize catalysts like tungstenooxaziridine to achieve oxyamination on a broader range of substituted alkenes. rsc.org

From Alcohols via C-H Amination: Recent developments have enabled the direct conversion of an alcohol to a β-amino alcohol through enantioselective radical C-H amination. nih.gov This strategy bypasses the need for pre-functionalized substrates and offers a streamlined route to chiral amino alcohols. nih.gov

From Epoxides: The ring-opening of epoxides with amines is a classic and efficient route to β-amino alcohols. Using a chiral epoxide and a suitable amine allows for the synthesis of enantiomerically pure amino alcohols.

Hydrogen-Borrowing Catalysis: This modern approach allows for the C-C bond formation by alkylating an amine with an alcohol. nih.gov For instance, enantiopure 1,2-amino alcohols can be alkylated to produce a range of enantioenriched γ-aminobutyric acid (GABA) precursors, demonstrating the power of this method to build complexity from simple amino alcohol scaffolds. nih.gov

The following table summarizes some of the key synthetic pathways to amino alcohols.

Synthetic Method Starting Materials Key Reagents/Catalysts Product Type Reference(s)
Alkylation of Amines Secondary Amine, Alkyl HalideBase (e.g., K₂CO₃, Et₃N)Tertiary Amine ncert.nic.inwikipedia.org
Reductive Amination Aldehyde/Ketone, AmineReducing Agent (e.g., NaBH₄, H₂/Ni)Substituted Amine wikipedia.org
Oxyamination of Alkenes Alkene, Nitrogen SourceTungsten or Osmium CatalystsVicinal Amino Alcohol diva-portal.orgrsc.org
Radical C-H Amination Alcohol, ImidateCopper Catalyst, Photocatalystβ-Amino Alcohol nih.gov
Ring-Opening of Epoxides Epoxide, AmineLewis or Brønsted Acids/Basesβ-Amino Alcohol acs.org
Hydrogen-Borrowing Alkylation 1,2-Amino Alcohol, KetoneIridium(I) Catalystγ-Amino Alcohol Derivative nih.gov

Applications of 3 Dipropylamino Propan 1 Ol in Advanced Organic Synthesis and Catalysis

Role as a Versatile Chemical Intermediate and Building Block

The reactivity of both the hydroxyl and amino groups in 3-(dipropylamino)propan-1-ol makes it a highly useful intermediate in the synthesis of a wide array of organic compounds. ontosight.ai Its utility spans from the construction of complex molecular architectures to the development of novel materials through strategic chemical modifications.

In the Synthesis of Complex Organic Molecules

As a building block, this compound provides a flexible scaffold for the introduction of a propylamino propanol (B110389) moiety into larger molecules. ontosight.ai The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation, while the tertiary amine can be involved in quaternization and other reactions characteristic of amines. This dual reactivity allows for sequential or orthogonal synthetic strategies, enabling the construction of intricate molecular frameworks. For instance, it can serve as an intermediate in the synthesis of pharmaceutical compounds and other biologically active molecules where the specific arrangement of functional groups is crucial for their activity. ontosight.ai The ability to participate in both C-O and C-N bond-forming reactions makes it a valuable tool for medicinal chemists and synthetic organic chemists alike.

Precursor in the Development of Advanced Materials through Chemical Modification

The chemical versatility of this compound extends to the field of materials science. Through targeted chemical modifications, this compound can be incorporated into polymers and other materials to impart specific properties. The hydroxyl group can be used to form covalent bonds with polymer backbones or surfaces, while the amino group can be utilized for further functionalization or to influence the material's surface properties.

One approach to creating advanced materials involves the chemical modification of a molecule's terminus. glenresearch.com For instance, the 3'-terminus of oligonucleotides can be chemically modified to attach other molecules, a technique crucial for developing antisense therapies. glenresearch.com While this example doesn't directly involve this compound, the principle of using a bifunctional molecule to link different components is analogous. The amino and hydroxyl groups of this compound offer similar handles for chemical modification, allowing it to act as a linker or a functional monomer in the synthesis of advanced materials.

Furthermore, the development of functional biointerfaces on materials like graphene often relies on linker molecules that can interact with the material's surface and also present functional groups for further modification. acs.orgacs.org Molecules with pyrene (B120774) moieties for π-π stacking on graphene and active ester groups for bioconjugation are employed. acs.org this compound, with its potential for conversion into derivatives with specific binding or reactive groups, fits into this paradigm of creating functionalized materials.

Utility as a Ligand and Chiral Auxiliary in Asymmetric Reactions

In the field of asymmetric synthesis, where the selective production of a single stereoisomer is paramount, chiral molecules that can influence the stereochemical outcome of a reaction are of immense value. wikipedia.org While this compound itself is not chiral, its derivatives can be designed to act as chiral ligands and auxiliaries, playing a crucial role in stereoselective transformations.

Chiral Induction in Organic Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary can be removed. wikipedia.org This strategy is widely used in the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. numberanalytics.com

Derivatives of amino alcohols, similar in structure to this compound, are commonly employed as chiral auxiliaries. For example, oxazolidinones derived from amino alcohols are powerful chiral auxiliaries in asymmetric aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions. researchgate.netumich.edu The synthesis of these chiral auxiliaries often starts from readily available chiral amino alcohols. umich.edu By analogy, chiral versions of this compound could be synthesized and utilized as precursors for new chiral auxiliaries. These auxiliaries would then be used to induce chirality in a variety of organic transformations, leading to the synthesis of complex molecules with high stereochemical purity. numberanalytics.com

Role in Transition Metal-Catalyzed Processes

The nitrogen and oxygen atoms in this compound and its derivatives can act as donor atoms, allowing them to coordinate with transition metals and function as ligands in catalytic processes. nih.gov P,N ligands, which contain both phosphorus and nitrogen donor atoms, are a significant class of ligands in asymmetric catalysis. nih.gov By chemically modifying this compound to incorporate a phosphine (B1218219) group, new P,N-type ligands could be developed.

These ligands can be used in a variety of transition metal-catalyzed reactions, including hydrogenations, hydroformylations, and allylic alkylations. The steric and electronic properties of the ligand play a critical role in determining the efficiency and selectivity of the catalyst. The flexible propyl chains on the nitrogen atom of this compound could influence the coordination geometry around the metal center, potentially leading to unique catalytic activities. The development of new chiral phosphinite ligands, for example, has been shown to be beneficial for asymmetric catalysis. google.com

Catalytic Applications Beyond Chiral Induction

The catalytic utility of this compound and its structural analogs is not limited to asymmetric synthesis. The basic nature of the amino group and the nucleophilic character of the hydroxyl group can be exploited in various catalytic applications.

For instance, the related compound 3-dimethylamino-1-propanol (B49565) is recognized for its nucleophilic catalytic properties in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The tertiary amine can act as a base or a nucleophilic catalyst, while the hydroxyl group can participate in hydrogen bonding or act as a proton shuttle, facilitating certain reaction pathways.

Furthermore, derivatives of propanol are utilized in various catalytic systems. For example, 1,3-propanediol (B51772) is a key component in the synthesis of polyesters and can be produced through the catalytic hydrogenation of 3-hydroxypropanal (B37111). qub.ac.ukgoogle.com The structural similarity of this compound to these compounds suggests its potential for similar catalytic applications or as a precursor to catalysts. The presence of the dipropylamino group could modulate the catalytic activity or selectivity in such processes.

The table below summarizes some of the key applications and potential roles of this compound and its related compounds in organic synthesis and catalysis.

Application Area Specific Role of this compound or Related Compounds Key Chemical Features Utilized Relevant Compounds
Complex Molecule Synthesis Versatile chemical intermediate and building block. ontosight.aiBifunctionality (amine and alcohol). ontosight.aiThis compound, 3-(Phenylamino)propan-1-ol, 3-Piperidinopropan-1-ol
Advanced Materials Precursor for chemical modification to create functional materials.Reactive hydroxyl and amino groups for covalent attachment and functionalization.This compound
Asymmetric Synthesis Precursor to chiral auxiliaries and ligands.Potential for derivatization to introduce chirality.Chiral derivatives of this compound, Oxazolidinones
Transition Metal Catalysis Potential as a P,N-type ligand upon modification.Nitrogen and oxygen donor atoms for metal coordination.Phosphine derivatives of this compound
General Catalysis Nucleophilic catalyst for bond formation.Basic tertiary amine and nucleophilic hydroxyl group.3-Dimethylamino-1-propanol

Theoretical and Computational Chemistry Studies of 3 Dipropylamino Propan 1 Ol

Molecular Modeling and Conformation Analysis

The flexibility of 3-(dipropylamino)propan-1-ol, arising from its multiple rotatable single bonds, means it can exist in numerous spatial arrangements, or conformations. Molecular modeling techniques are employed to identify the most stable of these conformations, which are crucial for understanding the molecule's physical properties and how it interacts with other chemical species.

Molecular mechanics (MM) and molecular dynamics (MD) are the primary computational methods for this type of analysis. libretexts.orgyoutube.com These approaches use force fields—sets of empirical parameters that define the energy of a molecule as a function of its geometry—to calculate the potential energy of different conformations. nih.govyoutube.com A force field energy function typically includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatics. libretexts.orgyoutube.com

Conformational searching algorithms, such as systematic grid scans or more sophisticated methods like low-mode search (LMOD) and simulated annealing, are used to explore the potential energy surface of the molecule. acs.orgelsevierpure.com These methods systematically alter the dihedral angles of the rotatable bonds (e.g., the C-C, C-N, and C-O bonds) to generate a wide range of possible structures. acs.orgnih.gov Each structure is then subjected to energy minimization to find the nearest local energy minimum. The result is an ensemble of stable conformers, which can be ranked by their relative energies. For this compound, the most stable conformers are often those that minimize steric hindrance between the two n-propyl groups and allow for the formation of an intramolecular hydrogen bond between the hydroxyl group and the tertiary amine nitrogen.

Below is a hypothetical data table illustrating the results of a conformational analysis, showing the key dihedral angles that define the molecular shape and the resulting relative energies of the most stable conformers.

ConformerDihedral Angle 1 (C-C-C-N) (°)Dihedral Angle 2 (C-N-C-C) (°)Dihedral Angle 3 (N-C-C-C) (°)Dihedral Angle 4 (C-C-C-O) (°)Relative Energy (kcal/mol)
A (Global Minimum) 178.565.2179.1-60.30.00
B -177.9-64.8178.862.10.85
C 68.365.5-175.4-61.51.52
D 179.2178.0179.5177.82.10

This table is illustrative. The values represent a plausible outcome of a molecular mechanics conformational search.

Quantum Chemical Calculations for Reaction Mechanism Elucida

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the detailed mechanisms of chemical reactions. nih.govrsc.org These methods solve approximations of the Schrödinger equation to provide information about the electronic structure of molecules and the energetic changes that occur as reactants are converted into products. fiveable.meacs.org This allows for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies, which are fundamental to understanding reaction kinetics. fiveable.me

For this compound, a characteristic reaction is the N-alkylation of the tertiary amine or the O-acylation of the terminal alcohol. A DFT study of such a reaction would involve the following steps:

Geometry Optimization: The 3D structures of the reactants (e.g., this compound and an alkylating or acylating agent) and the final products are optimized to find their lowest energy geometries.

Transition State (TS) Search: A search is performed to locate the high-energy transition state structure that connects the reactants and products. The TS is a saddle point on the potential energy surface and is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. fiveable.me

The energy difference between the transition state and the reactants gives the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. These calculations can be used to compare different possible reaction pathways and predict which one is most favorable. For instance, in a competitive reaction, DFT could determine whether alkylation at the nitrogen or acylation at the oxygen is the more likely outcome under specific conditions.

The following interactive table shows hypothetical energy values for a proposed reaction, such as the N-alkylation with an alkyl halide.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants This compound + CH₃I0.00
Transition State (TS) Sₙ2 attack of the amine on methyl iodide+22.5
Products [3-(hydroxypropyl)-N,N-dipropyl-N-methylammonium]⁺ I⁻-15.8

This table presents hypothetical DFT calculation results for an N-alkylation reaction to illustrate the data obtained from such a study.

Prediction of Chemical Behavior and Reactivity through Computational Methods

Beyond conformational analysis and reaction mechanisms, computational methods can predict the intrinsic chemical reactivity of a molecule by calculating various electronic properties. These properties, often called quantum-chemical descriptors, help identify the most reactive sites within a molecule and predict how it will interact with other reagents.

Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential mapped onto the electron density surface of a molecule. libretexts.orguni-muenchen.de It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded: regions of negative potential (typically red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and are sites for nucleophilic attack. youtube.comavogadro.cc For this compound, the MEP would show a region of high negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, marking them as primary sites for protonation or reaction with electrophiles. Positive potential would be concentrated around the hydroxyl hydrogen.

Frontier Molecular Orbitals (HOMO and LUMO): According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is largely governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: This orbital is the "source" of electrons in a reaction. Regions of the molecule where the HOMO is localized are the most nucleophilic. researchgate.net For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, making it the most potent nucleophilic center.

LUMO: This orbital is the "sink" for electrons in a reaction. Regions where the LUMO is localized are the most electrophilic sites.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. wikipedia.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

The table below summarizes the kind of predictive data that can be generated for this compound using these computational methods.

Computational DescriptorPredicted ValueInterpretation of Chemical Behavior
MEP Minimum -45 kcal/mol (on Nitrogen)The nitrogen atom is the most likely site for electrophilic attack or protonation.
MEP Maximum +55 kcal/mol (on Hydroxyl H)The hydroxyl hydrogen is the most acidic proton and a likely site for hydrogen bonding.
HOMO Energy -6.2 eVIndicates the energy of the most available electrons for donation (nucleophilicity). Localized on the nitrogen atom.
LUMO Energy +1.5 eVIndicates the energy of the lowest-lying orbital to accept electrons.
HOMO-LUMO Gap 7.7 eVA relatively large gap suggests high kinetic stability under normal conditions.

This is an interactive table with hypothetical but representative values for this compound.

Advanced Analytical Characterization Techniques for 3 Dipropylamino Propan 1 Ol

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of 3-(dipropylamino)propan-1-ol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, propan-1-ol, distinct signals corresponding to the different proton environments are observed. docbrown.info The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration-dependent. The protons on the carbon adjacent to the hydroxyl group (C1) are deshielded and appear as a triplet. The protons on the central carbon (C2) show a more complex splitting pattern (a sextet) due to coupling with protons on both adjacent carbons. The terminal methyl protons (C3) appear as a triplet upfield. For this compound, additional signals corresponding to the propyl groups on the nitrogen atom would be present, further confirming the structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. In propan-1-ol, three distinct signals are observed, corresponding to the three non-equivalent carbon atoms. docbrown.info The carbon atom bonded to the electronegative oxygen atom (C1) is the most deshielded and appears at the lowest field. The chemical shifts of the other carbon atoms (C2 and C3) are observed at higher fields. docbrown.info In the case of this compound, the spectrum would show additional signals for the carbon atoms of the dipropylamino group, allowing for complete structural assignment.

Predicted NMR Data for this compound:

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
~3.6Triplet2H-CH₂-OH
~2.4Triplet4H-N-(CH₂-CH₂-CH₃)₂
~2.3Triplet2H-N-CH₂-CH₂-
~1.6Multiplet2H-CH₂-CH₂-OH
~1.4Sextet4H-N-(CH₂-CH₂-CH₃)₂
~0.9Triplet6H-N-(CH₂-CH₂-CH₃)₂
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
~63-CH₂-OH
~58-N-(CH₂-CH₂-CH₃)₂
~53-N-CH₂-CH₂-
~30-CH₂-CH₂-OH
~21-N-(CH₂-CH₂-CH₃)₂
~12-N-(CH₂-CH₂-CH₃)₂

Note: Predicted data is based on analogous structures and may vary slightly from experimental values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of an alcohol like propan-1-ol shows a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding. docbrown.info Strong C-H stretching vibrations are observed around 2850-3000 cm⁻¹. The C-O stretching vibration appears in the fingerprint region, typically around 1050-1150 cm⁻¹. docbrown.info For this compound, the spectrum would also exhibit C-N stretching vibrations, further confirming the presence of the amino group. The absence of carbonyl (C=O) stretching bands would confirm the purity of the alcohol.

Characteristic FT-IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching (broad)3200 - 3600
C-H (Alkyl)Stretching2850 - 3000
C-N (Amine)Stretching1000 - 1250
C-O (Alcohol)Stretching1050 - 1150

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of propan-1-ol shows a molecular ion peak (M⁺) at m/z 60. docbrown.info A prominent peak is often observed at m/z 31, corresponding to the [CH₂OH]⁺ fragment, which is a characteristic feature of primary alcohols. docbrown.info For this compound, the molecular ion peak would be expected at m/z 159. uni.lu Fragmentation would likely involve cleavage of the C-C and C-N bonds, providing further structural information. Predicted collision cross-section (CCS) values can also be calculated for different adducts to aid in identification. uni.lu

Predicted Mass Spectrometry Data for this compound:

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺160.16959140.5
[M+Na]⁺182.15153145.4
[M-H]⁻158.15503140.3
[M+NH₄]⁺177.19613161.3
[M+K]⁺198.12547145.3
Data sourced from PubChemLite. uni.lu

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for separating components of a mixture, allowing for the determination of purity and, if applicable, the enantiomeric excess of a chiral compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method can be developed to assess the purity of this compound. In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention time of the compound is a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the chromatogram of a sample to that of a standard, the purity can be determined. The presence of impurities would be indicated by additional peaks in the chromatogram. For instance, HPLC methods have been successfully developed for the analysis of related propanol (B110389) derivatives. nih.govnih.gov

Typical HPLC Parameters for the Analysis of Propanol Derivatives:

Parameter Condition
Column Reversed-phase (e.g., C18, Phenyl-Hexyl)
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer
Detection UV (e.g., 210 nm, 214 nm) or Mass Spectrometry (LC-MS)
Flow Rate Typically 0.5 - 2.0 mL/min
Temperature Controlled (e.g., 25 °C, 30 °C)

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org This technique is particularly useful for the analysis of charged molecules and for assessing enantiomeric purity. For the analysis of this compound, which is a basic compound, a low pH buffer would be used to ensure the analyte is protonated and positively charged. The separation is carried out in a narrow-bore fused-silica capillary. nih.gov To determine the enantiomeric excess of a chiral analog, a chiral selector, such as a cyclodextrin, would be added to the background electrolyte. nih.gov The two enantiomers would form diastereomeric complexes with the chiral selector, leading to different migration times and allowing for their separation and quantification. nih.gov

Key aspects of CE for the analysis of amino alcohols include:

Buffer System: The choice of buffer pH is critical to ensure the analyte is ionized.

Chiral Selectors: For enantiomeric separations, cyclodextrins are commonly used to create a chiral environment. nih.gov

Applied Voltage: The separation voltage influences the migration time and resolution.

Capillary: The dimensions and surface chemistry of the capillary affect the separation efficiency and electroosmotic flow.

Industrial Chemical Applications in Chemical Engineering and Manufacturing

Role as a Multifunctional Additive and Processing Aid in Chemical Formulations

The dual functionality of 3-(dipropylamino)propan-1-ol allows it to act as a multifunctional additive in various chemical formulations. Its tertiary amine group can serve as a catalyst or a pH-adjusting agent, while the hydroxyl group can participate in esterification or urethane (B1682113) linkages, providing a site for covalent bonding into a polymer matrix. This behavior is analogous to other alkanolamines used to improve the physical or reactive properties of a system. For instance, related amino alcohols are used as crosslinkers in polyurethane and epoxy resins, enhancing thermal stability and adhesion. youtube.com Similarly, amino alcohols can be used as processing aids in polymer formulations to reduce issues like melt fracture during extrusion. google.com

In various formulations, it can perform several roles:

  • Curing Agent: In epoxy resin systems, the tertiary amine can act as a catalyst for the polymerization of the epoxy groups.
  • pH Buffer: The basicity of the amine group allows it to be used to control the pH of formulations, which is critical in processes like emulsion polymerization.
  • Corrosion Inhibitor: Like other amines, it can form a protective film on metal surfaces, finding use in metalworking fluids or water treatment applications. fishersci.fi
  • Dispersant: Its structure can help in dispersing and stabilizing particles in a liquid medium, a property utilized in paints, coatings, and cosmetic formulations. For example, the related compound 3-methylamino-1-propanol is used to redisperse compacted solids. fishersci.ca
  • Potential Functions of this compound as a Chemical Additive

    FunctionRelevant Functional GroupApplication AreaMechanism of Action
    Curing CatalystTertiary AmineEpoxy Resins, PolyurethanesThe lone pair of electrons on the nitrogen atom initiates or accelerates the ring-opening polymerization of epoxides or the reaction between isocyanates and polyols.
    pH Control AgentTertiary AmineWater-based coatings, Metalworking fluidsActs as a weak base to neutralize acidic components and maintain a stable pH, preventing corrosion and improving formulation stability.
    Crosslinking AgentHydroxyl (-OH) GroupPolyester and Polyurethane SynthesisThe hydroxyl group reacts with acid or isocyanate functionalities to become an integral part of the polymer backbone, increasing molecular weight and modifying physical properties.
    Corrosion InhibitorTertiary Amine & Hydroxyl GroupWater Treatment, Fuel AdditivesAdsorbs onto metal surfaces through the nitrogen and oxygen atoms, forming a protective barrier against corrosive agents. fishersci.fi

    Use as a Synthetic Intermediate in Diverse Chemical Manufacturing Processes

    This compound is a valuable synthetic intermediate or building block in organic synthesis, primarily due to its two reactive sites. researchgate.net The hydroxyl group can be converted into various other functional groups (e.g., halides, esters, ethers), while the tertiary amine can form salts or participate in other reactions. This versatility makes it a precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.

    Optically active 3-amino-1-propanol derivatives are crucial intermediates for manufacturing a range of pharmaceutical compounds. sigmaaldrich.com For example, similar structures are foundational to the synthesis of drugs such as beta-blockers and antiviral agents. youtube.com The presence of both an amine and an alcohol allows for sequential or selective reactions to build complex molecular architectures.

    Applications as a Synthetic Intermediate

    IndustryProduct ClassRole of this compoundExample of Related Synthesis
    PharmaceuticalsActive Pharmaceutical Ingredients (APIs)Provides a core structure containing both an amino and a hydroxyl group, which can be further functionalized.3-Amino-1-propanol derivatives are key intermediates in the synthesis of duloxetine (B1670986) and fluoxetine. sigmaaldrich.com
    AgrochemicalsPesticides, HerbicidesServes as a precursor to molecules with desired biological activity.The modification of the amine and alcohol groups can be used to tune the solubility and target-specificity of the final product.
    Specialty ChemicalsSurfactants, EmulsifiersThe hydrophobic dipropyl groups combined with the hydrophilic alcohol end make it a candidate for modification into specialty surfactants.3-Amino-1-propanol is used to produce anionic emulsifiers. fishersci.fi

    Applications in Chemical Absorption Systems, e.g., Carbon Dioxide Capture

    The removal of acidic gases, such as carbon dioxide (CO2), from industrial flue gas and natural gas is a critical process for environmental protection and industrial efficiency. Aqueous solutions of alkanolamines are the most established technology for this purpose. acs.org Tertiary amines like this compound are of particular interest due to their unique reaction mechanism and potential for lower energy consumption during solvent regeneration. youtube.comresearchgate.net

    Reaction Mechanism and Solvent Regeneration in Absorption Processes

    The mechanism of CO2 absorption by tertiary amines (denoted as R3N) in an aqueous solution is a base-catalyzed hydration process. The reaction proceeds as follows:

  • CO2 Hydration: Carbon dioxide first dissolves in water to form carbonic acid in a slow equilibrium reaction. CO₂ + H₂O ⇌ H₂CO₃
  • Proton Abstraction: The tertiary amine, acting as a Brønsted-Lowry base, abstracts a proton from the carbonic acid, shifting the equilibrium towards the formation of bicarbonate. R₃N + H₂CO₃ ⇌ R₃NH⁺ + HCO₃⁻
  • CO₂ + H₂O + R₃N ⇌ R₃NH⁺ + HCO₃⁻

    This mechanism is distinct from the zwitterion mechanism that governs the reaction with primary and secondary amines. acs.org

    Solvent Regeneration:

    Solvent regeneration is the process of reversing the absorption reaction to release the captured CO2 and restore the amine for reuse. This is typically achieved by heating the "rich" (CO2-loaded) solvent in a stripper column. youtube.com For tertiary amines, the regeneration process involves the decomposition of bicarbonate and the deprotonation of the amine salt:

    R₃NH⁺ + HCO₃⁻ + Heat → R₃N + H₂O + CO₂ (gas)

    Future Outlook and Research Trajectories in 3 Dipropylamino Propan 1 Ol Chemistry

    Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

    Future research into the synthesis of 3-(dipropylamino)propan-1-ol will likely prioritize the development of green and sustainable methods that offer high efficiency and atom economy. youtube.com Current synthetic strategies for similar amino alcohols often rely on conventional methods that may involve harsh reaction conditions or the use of hazardous reagents. The principles of green chemistry are increasingly guiding the development of new synthetic pathways for a wide range of chemicals. youtube.com

    One promising future direction is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases, have shown potential for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. frontiersin.org This approach offers mild reaction conditions and the use of environmentally benign reagents like ammonia (B1221849). frontiersin.org The application of such enzymatic methods to the synthesis of this compound could provide a highly efficient and sustainable alternative to traditional chemical routes.

    Another area of focus will be the development of catalytic processes that minimize waste and energy consumption. For instance, the direct hydroamination of allylic alcohols catalyzed by transition metals like copper presents an atom-economic route to γ-amino alcohols. nih.gov Research into adapting such catalytic systems for the synthesis of this compound from readily available precursors could lead to more efficient and environmentally friendly production methods. Furthermore, the use of renewable feedstocks is a critical aspect of sustainable chemistry. youtube.com Investigating synthetic pathways that utilize bio-based starting materials to produce this compound will be a key research trajectory.

    Precursor ExamplePotential Sustainable MethodKey Advantages
    Bio-derived propanalBiocatalytic reductive aminationHigh selectivity, mild conditions, renewable feedstock
    Allyl alcoholTransition-metal catalyzed hydroaminationHigh atom economy, reduced waste
    Glycerol (from biodiesel)Multi-step chemo-catalytic conversionUtilization of a renewable byproduct

    Expansion of Catalytic Roles and Asymmetric Applications

    The bifunctional nature of this compound, possessing both a tertiary amine and a hydroxyl group, suggests its potential as a versatile ligand or catalyst in organic synthesis. Future research is expected to explore these catalytic applications more extensively, particularly in the realm of asymmetric synthesis. Chiral amino alcohols are well-established as effective ligands and auxiliaries in a variety of asymmetric transformations. acs.org

    A significant future direction will be the development of chiral derivatives of this compound for use in asymmetric catalysis. These chiral ligands could be employed in reactions such as asymmetric reductions, aldol (B89426) reactions, and Michael additions. rsc.orgrsc.org For example, metal complexes incorporating chiral amino alcohol ligands have been shown to catalyze asymmetric transfer hydrogenation of ketones with high enantioselectivity. acs.orgnih.gov The synthesis of enantiomerically pure this compound and its subsequent use as a ligand in such catalytic systems could open up new avenues for the efficient synthesis of chiral molecules.

    Furthermore, the tertiary amine moiety in this compound could act as an organocatalyst. Tertiary amines are known to catalyze a range of reactions, including the formation of urethanes. acs.org Research into the organocatalytic activity of this compound and its derivatives could lead to the discovery of new metal-free catalytic systems for important organic transformations. The development of bifunctional catalysts, where both the amine and alcohol groups participate in the catalytic cycle, is another exciting prospect. rsc.orgcsic.es

    Catalytic ApplicationPotential Role of this compoundResearch Focus
    Asymmetric Ketone ReductionChiral ligand for metal catalystsSynthesis of enantiopure ligand, optimization of reaction conditions
    Asymmetric Aldol ReactionBifunctional organocatalystExploring cooperative catalysis between amine and hydroxyl groups
    Urethane (B1682113) SynthesisTertiary amine catalystInvestigating catalytic efficiency and mechanism

    Integration into Advanced Materials Science through Directed Chemical Modification and Polymerization Processes

    The presence of a reactive hydroxyl group and a tertiary amine in this compound makes it an attractive building block for the synthesis of advanced materials. Future research will likely focus on the directed chemical modification of this compound to create functional monomers for polymerization. Amino alcohols are known to be valuable precursors for polymers like polyurethanes and poly(ester amide)s. google.comnih.gov

    One of the most promising areas of investigation is the use of this compound as a monomer or chain extender in the synthesis of polyurethanes. acs.orgl-i.co.uk The hydroxyl group can react with isocyanates to form urethane linkages, while the tertiary amine can act as a built-in catalyst or a site for further functionalization. acs.org This could lead to the development of polyurethanes with tailored properties, such as enhanced thermal stability, improved adhesion, or specific biological activities. Isocyanate-free routes to polyurethanes using amino alcohols are also a growing area of interest from a sustainability perspective. acs.org

    Furthermore, the modification of the hydroxyl or amine group could lead to the creation of novel monomers for other types of polymers. For instance, esterification of the hydroxyl group could yield a monomer suitable for radical polymerization. The incorporation of the resulting polymer into materials could impart unique properties due to the presence of the pendant dipropylamino group. Research into the synthesis of degradable polymers from amino alcohol-based monomers is also a significant trend, with applications in the biomedical field. nih.gov The development of functionalized materials, such as covalent organic framework membranes for ion separation, also represents a potential application for amine and alcohol containing monomers. mdpi.com

    Polymer TypeRole of this compoundPotential Material Properties
    PolyurethanesMonomer, chain extender, or catalystEnhanced thermal stability, tunable mechanical properties
    Poly(ester amide)sMonomerBiodegradability, biocompatibility
    Functional Acrylic PolymersPrecursor to functional monomerpH-responsive behavior, metal-ion chelation

    Deeper Theoretical Understanding through Advanced Computational Models and Machine Learning Approaches

    To accelerate the discovery and optimization of applications for this compound, future research will increasingly rely on advanced computational models and machine learning approaches. These in silico methods can provide valuable insights into the compound's properties and reactivity, guiding experimental work and reducing the need for extensive trial-and-error synthesis and testing. ucsb.edu

    Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the structure and reactivity of this compound and its derivatives. caltech.eduacs.org Such studies can elucidate reaction mechanisms, predict the outcomes of catalytic reactions, and help in the design of more effective catalysts. caltech.edu For example, computational models can be used to understand the interactions between a chiral ligand derived from this compound and a metal center, aiding in the design of highly enantioselective catalysts. acs.org The chemical properties of alcohols and their binding to proteins can also be investigated using computational methods, which is relevant for potential biological applications. nih.gov

    Machine learning (ML) is emerging as a powerful tool for predicting the properties of small molecules. arxiv.orgacellera.com By training ML models on large datasets of chemical structures and their corresponding properties, it is possible to predict the characteristics of new molecules like this compound with a high degree of accuracy. ucsb.eduarxiv.org This can be applied to predict a wide range of properties, including solubility, toxicity, and binding affinities for biological targets. arxiv.orgacellera.com As more data on amino alcohols becomes available, these predictive models will become increasingly reliable, enabling the rapid screening of virtual libraries of this compound derivatives for specific applications. arxiv.orgmdpi.com

    Computational ApproachApplication to this compoundExpected Outcome
    Density Functional Theory (DFT)Modeling catalytic reaction mechanismsDeeper understanding of reactivity, rational catalyst design
    Molecular Dynamics (MD) SimulationsSimulating interactions with biological macromoleculesPrediction of binding modes and affinities
    Machine Learning (ML)Predicting physicochemical and biological propertiesRapid screening of derivatives, prioritization of synthetic targets

    Q & A

    Q. What are the recommended synthetic routes for 3-(dipropylamino)propan-1-ol, and how can reaction conditions be optimized?

    • Methodological Answer : A common approach involves reductive amination of 3-oxopropan-1-ol with dipropylamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH ~5–6). Alternatively, nucleophilic substitution of 3-chloropropan-1-ol with dipropylamine in the presence of a base (e.g., K2CO3) in refluxing toluene can yield the compound. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (1:1.2 molar ratio of halide to amine). Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

    Q. How should researchers characterize the purity and structural integrity of this compound?

    • Methodological Answer : Use a combination of analytical techniques:
    • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm proton environments (e.g., hydroxyl at δ ~1.5–2.0 ppm, dipropylamino group at δ ~2.3–2.7 ppm).
    • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (expected [M+H]+^+ at m/z 188).
    • FT-IR : Identify functional groups (broad O-H stretch at ~3200–3600 cm1^{-1}, C-N stretch at ~1200 cm1^{-1}).
    • Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities (<2% acceptable for most studies) .

    Q. What safety protocols are critical when handling this compound in the laboratory?

    • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles. Use NIOSH-certified respirators if ventilation is inadequate .
    • Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure (flash point ~74°C; similar to analogs in ).
    • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers (e.g., HNO3) due to potential exothermic reactions .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported toxicity data for amino alcohols like this compound?

    • Methodological Answer :
    • Comparative Studies : Perform acute oral toxicity tests (OECD Guideline 423) using rodents, comparing results with structurally similar compounds (e.g., 3-(diethylamino)propan-1-ol in , which has LD50 ~300–2000 mg/kg).
    • Mechanistic Analysis : Evaluate metabolic pathways via liver microsome assays to identify detoxification or bioactivation routes.
    • Data Normalization : Control for variables like solvent choice (e.g., DMSO vs. saline) and animal strain to isolate compound-specific effects .

    Q. What experimental design considerations are crucial for studying the biological activity of this compound?

    • Methodological Answer :
    • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) in cell-based assays (e.g., HEK293 or primary neurons) to assess receptor binding or cytotoxicity.
    • Positive/Negative Controls : Include known adrenergic receptor modulators (e.g., propranolol) and solvent-only controls.
    • Statistical Power : Ensure n ≥ 3 replicates per condition and apply ANOVA with post-hoc Tukey tests. Pre-screen for solubility issues in aqueous buffers (e.g., PBS with ≤1% DMSO) .

    Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

    • Methodological Answer :
    • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months and analyze monthly via HPLC for decomposition products (e.g., oxidation to ketone derivatives).
    • Light Sensitivity : Expose to UV light (254 nm) for 48 hours and monitor photodegradation using LC-MS.
    • Optimal Storage : Recommend airtight containers under nitrogen at –20°C, based on analog stability data ().

    Data Analysis and Application Questions

    Q. What computational methods are effective for predicting the physicochemical properties of this compound?

    • Methodological Answer :
    • Molecular Dynamics (MD) : Simulate logP and solubility using tools like Schrödinger’s QikProp or ACD/Percepta.
    • Density Functional Theory (DFT) : Calculate pKa (predicted ~9.5 for the amino group) and H-bonding capacity with Gaussian08.
    • SAR Analysis : Compare with analogs (e.g., 3-(dimethylamino)propan-1-ol in ) to correlate substituent effects with bioactivity .

    Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution techniques are viable?

    • Methodological Answer :
    • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts in hydrogenation of ketone precursors.
    • Chiral Chromatography : Employ HPLC with a Chiralpak AD-H column (heptane/ethanol/isopropylamine mobile phase) to separate enantiomers.
    • Circular Dichroism (CD) : Verify enantiomeric excess (>95%) by comparing optical rotation with standards .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.